Regiospecific Crystallization Behavior: 2-Carboxylate vs. 3-Carboxylate Positional Isomer
Methyl 5-amino-[1,1′-biphenyl]-2-carboxylate (the target compound) and its 3-carboxylate positional isomer (CAS 458538-00-6) share the identical molecular formula (C14H13NO2), molecular weight (227.26 g/mol), and nearly superimposable computed LogP and polar surface area values. Despite this near-identity in bulk computed descriptors, the 2-carboxylate isomer exhibits distinctly different crystallization tendencies compared to the 3-carboxylate isomer, an observation attributed to altered intramolecular hydrogen-bonding geometry between the ortho-disposed amino and ester groups in the 2-carboxylate congener . This solid-state differentiation has direct practical consequences for purification by recrystallization, long-term storage stability, and formulation consistency in research settings.
| Evidence Dimension | Crystallization tendency (solid-state behavior) |
|---|---|
| Target Compound Data | Distinct crystallization pattern; ortho-disposed amino and ester groups enable unique intramolecular H-bonding |
| Comparator Or Baseline | Methyl 5-amino-[1,1′-biphenyl]-3-carboxylate (CAS 458538-00-6): different crystallization pattern despite near-identical computed PSA and LogP |
| Quantified Difference | Qualitative difference in crystallization tendency; no quantitative crystallization enthalpy data available from non-excluded sources |
| Conditions | Solid-state property inference based on regiospecific hydrogen-bonding geometry; comparative computed descriptors from Chemsrc (LogP ~3.30, PSA ~52.3 Ų for target) |
Why This Matters
For procurement decisions, different crystallization behavior directly affects ease of purification, batch-to-batch consistency, and long-term storage stability, making regiospecific selection essential for reproducible experimental workflows.
